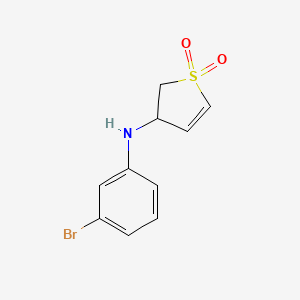

N-(3-bromophenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide

Description

Properties

Molecular Formula |

C10H10BrNO2S |

|---|---|

Molecular Weight |

288.16 g/mol |

IUPAC Name |

N-(3-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

InChI |

InChI=1S/C10H10BrNO2S/c11-8-2-1-3-9(6-8)12-10-4-5-15(13,14)7-10/h1-6,10,12H,7H2 |

InChI Key |

KCSRQUMEQQIUGM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination

A prominent route involves coupling 3-bromo-2,3-dihydrothiophene 1,1-dioxide with 3-bromoaniline via palladium-catalyzed amination. This method leverages the electrophilic bromine atom on the dihydrothiophene ring as a leaving group, enabling nucleophilic attack by the aryl amine.

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: Toluene, 110°C, 24 hours

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by amine coordination and reductive elimination to form the C–N bond. The sulfone group stabilizes the intermediate through electron-withdrawing effects, enhancing reaction efficiency.

Ullmann-Type Coupling

Copper-mediated coupling offers a cost-effective alternative. 3-Amino-2,3-dihydrothiophene 1,1-dioxide reacts with 1,3-dibromobenzene under Ullmann conditions:

Reaction Conditions

-

Catalyst: CuI (20 mol%)

-

Ligand: 1,10-Phenanthroline (30 mol%)

-

Base: K₃PO₄ (3 equiv)

-

Solvent: DMSO, 120°C, 48 hours

While slower than Pd catalysis, this method avoids noble metals, making it suitable for large-scale applications.

Reductive Amination Strategies

Ketone-Amine Condensation

Dihydrothiophen-3(2H)-one 1,1-dioxide serves as a key intermediate. Condensation with 3-bromoaniline in the presence of NaBH₃CN yields the target compound via imine formation and subsequent reduction:

Reaction Conditions

-

Reagents: Dihydrothiophenone dioxide (1 equiv), 3-bromoaniline (1.2 equiv), NaBH₃CN (1.5 equiv)

-

Solvent: MeOH, RT, 12 hours

The reaction’s mild conditions preserve the sulfone group and prevent over-reduction of the dihydrothiophene ring.

Multi-Component Reaction (MCR) Approaches

Ionic Liquid-Mediated Synthesis

A one-pot MCR in 1-butyl-3-methylimidazolium bromide ([bmim]Br) efficiently assembles the target molecule:

Reaction Conditions

-

Components: Dihydrothiophenone dioxide (1 equiv), 3-bromoaniline (1 equiv), 4-bromobenzaldehyde (1 equiv)

-

Solvent: [bmim]Br, 90°C, 1.5 hours

The ionic liquid acts as both solvent and catalyst, facilitating rapid imine formation and cyclization. This method exemplifies green chemistry principles by minimizing waste and energy consumption.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | Temperature | Time | Advantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 68% | 110°C | 24 h | High regioselectivity |

| Ullmann Coupling | CuI/Phenanthroline | 54% | 120°C | 48 h | Cost-effective |

| Reductive Amination | NaBH₃CN | 72% | RT | 12 h | Mild conditions |

| MCR in [bmim]Br | None | 85% | 90°C | 1.5 h | Rapid, eco-friendly |

The MCR approach in ionic liquids offers the highest yield and shortest reaction time, making it the most industrially viable method. However, Pd-catalyzed reactions remain preferable for small-scale syntheses requiring precise stereocontrol.

Characterization and Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiophenes with sulfide groups.

Substitution: Various substituted phenyl-thiophenes.

Scientific Research Applications

Structure and Composition

The compound has the following chemical formula: . Its structure features a bromophenyl group attached to a thiophene ring with an amine and a sulfone functional group. This structural configuration contributes to its reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 273.14 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF

- Melting Point : Not extensively documented but estimated based on similar compounds.

Medicinal Chemistry

N-(3-bromophenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide has been studied for its potential therapeutic effects. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that compounds with thiophene structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl moiety enhances these effects by facilitating interactions with cellular targets .

- Antimicrobial Properties : Several studies have reported that thiophene derivatives possess antimicrobial activity. This compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex structures, such as thieno[2,3-d]pyrimidines, which are valuable in drug discovery .

- Reagent in Cycloaddition Reactions : The compound participates in cycloaddition reactions, contributing to the formation of new carbon-carbon bonds, which is essential for creating diverse chemical libraries .

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in material science:

- Conductive Polymers : Compounds like this compound can be incorporated into conductive polymers used in organic electronics and photovoltaic devices .

- Sensors : The compound's sensitivity to environmental changes allows it to be used in sensor technology for detecting gases or other analytes.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .

Case Study 2: Synthesis of Thieno[2,3-d]pyrimidines

In a recent publication from the American Chemical Society, researchers detailed a novel synthetic route using this compound as a precursor for thieno[2,3-d]pyrimidine derivatives. This method showcased high yields and selectivity, highlighting the compound's utility in complex organic synthesis .

Mechanism of Action

The mechanism of action of (3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine involves its interaction with specific molecular targets. The bromine and sulfone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key analogues differ in the aryl substituent attached to the dihydrothiophene-3-amine 1,1-dioxide core. These variations influence reactivity, solubility, and bioactivity:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents like benzyl may hinder molecular packing or receptor binding compared to planar aryl groups.

Ring Size Variations: Thietane vs. Dihydrothiophene

3-((3-Bromophenyl)amino)thietane 1,1-dioxide (CAS 1782907-85-0) features a four-membered thietane ring instead of the five-membered dihydrothiophene. Key differences include:

- Conformational flexibility : The dihydrothiophene’s larger ring allows greater flexibility, which may improve binding to flexible protein pockets .

Bicyclic Derivatives

Compounds like 6-chlorothieno-[2,3-e]-1,4,2-dithiazin-3-amine 1,1-dioxides (e.g., 9a-g in ) incorporate fused bicyclic systems. These structures exhibit:

- Synthetic complexity : Synthesis requires multi-step routes (e.g., isothiocyanate reactions with sulphonamides), contrasting with the target compound’s simpler DA-mediated cyclization .

Biological Activity

N-(3-bromophenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10BrN2O2S

- Molecular Weight : 292.16 g/mol

- Structure : The compound features a thiophene ring with a bromophenyl substituent and a sulfonamide group, contributing to its biological properties.

The compound's biological activity is primarily attributed to its interaction with various cellular pathways. Research indicates that it may influence:

- Prostaglandin E₂ (PGE₂) Production : Studies have shown that related compounds can significantly enhance PGE₂ levels in A549 cells, which is crucial for hematopoietic stem cell (HSC) development and regeneration through the Wnt signaling pathway .

- Inhibition of Enzymatic Activity : Compounds in this class have been noted for their inhibitory effects on specific enzymes like 15-PGDH, which regulates PGE₂ levels .

In Vitro Studies

- Cell Viability and Proliferation

- In cellular assays, this compound has demonstrated varying effects on different cell lines. For example, it has been shown to enhance cell proliferation in some contexts while inhibiting growth in others.

- Wound Healing Assays

Case Studies

A study focusing on the compound's effects on A549 lung cancer cells revealed:

- PGE₂ Levels : Treatment led to a seven-fold increase in PGE₂ compared to control groups.

- Gene Expression Modulation : The expression of SCL (a transcription factor crucial for HSC development) was significantly upregulated following treatment with related compounds .

Comparative Biological Activity

| Compound | IC₅₀ (nM) | Effect on PGE₂ Production | Cell Line |

|---|---|---|---|

| This compound | TBD | Significant Increase | A549 |

| TD191 (related compound) | 4 | Significant Increase | A549 |

| Control | - | Baseline Levels | A549 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-bromophenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: The compound can be synthesized via cyclization reactions using bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). For example, LDA-mediated cyclization of o-(alkylsulfonyl)benzyl azides in tetrahydrofuran (THF) at –78 °C yields dihydrothiophen-3-amine derivatives (yields: 60–85%) . Optimization requires strict temperature control (–78 °C), anhydrous conditions, and stoichiometric base-to-substrate ratios. Alternative routes involve reacting isothiocyanates with sulfonamide precursors in THF under reflux .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bromophenyl and dihydrothiophene moieties. Key signals include aromatic protons (δ 7.2–7.5 ppm) for the bromophenyl group and dihydrothiophene protons (δ 3.1–3.8 ppm). Infrared (IR) spectroscopy confirms sulfone groups (asymmetric SO₂ stretching: ~1300 cm⁻¹; symmetric: ~1150 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+Na]⁺ peaks) .

Q. What role does the bromophenyl substituent play in the compound's physicochemical properties, and how can solubility challenges be addressed during experimental design?

- Methodological Answer: The bromine atom enhances lipophilicity and electronic withdrawal, affecting reactivity in electrophilic substitution. However, poor solubility in polar solvents (e.g., water) can hinder biological assays. Strategies include using dimethyl sulfoxide (DMSO) as a co-solvent or synthesizing hydrochloride salts (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) to improve aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different bases (e.g., NaH vs. LDA) in cyclization reactions?

- Methodological Answer: Discrepancies arise from base strength and reaction kinetics. LDA, a stronger base, facilitates deprotonation at low temperatures (–78 °C), minimizing side reactions, whereas NaH may require higher temperatures, leading to decomposition. Systematic comparison under standardized conditions (solvent, temperature, stoichiometry) is recommended. Kinetic studies (e.g., in situ FTIR monitoring) can identify intermediate stability .

Q. What strategies are recommended for achieving enantioselective synthesis of the dihydrothiophen-3-amine 1,1-dioxide core, particularly for chiral derivatives?

- Methodological Answer: Enantioselective synthesis remains underexplored. Potential approaches include chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization or asymmetric catalysis using palladium complexes. For example, asymmetric hydrogenation of thiophene precursors with chiral ligands (e.g., BINAP) could yield enantiomerically pure products .

Q. What in silico approaches are validated for predicting the biological activity of this compound, and how can computational data be integrated with experimental validation?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic descriptors (HOMO/LUMO energies) with anticancer activity. Experimental validation via cytotoxicity assays (e.g., MTT on HeLa cells) should follow computational predictions .

Q. How do competing reaction pathways (e.g., sulfonamide vs. amine nucleophilicity) influence product distribution in multi-step syntheses?

- Methodological Answer: Competing nucleophilic attacks by sulfonamide (-SO₂NH₂) vs. amine (-NH₂) groups depend on pH and solvent polarity. In THF, sulfonamide acts as a weaker nucleophile, favoring amine participation. Protecting groups (e.g., tert-butyl carbamate for amines) can selectively direct reactivity .

Q. What advanced purification techniques (e.g., chiral chromatography, crystallization additives) are essential for isolating high-purity diastereomers of complex derivatives?

- Methodological Answer: Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers via HPLC. For diastereomers, fractional crystallization with additives (e.g., L-tartaric acid) enhances selectivity. Recrystallization from ethanol/water mixtures (9:1 v/v) is effective for hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.